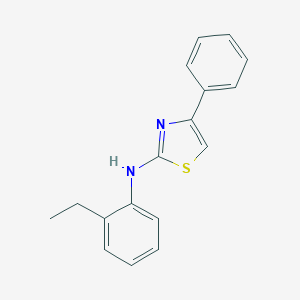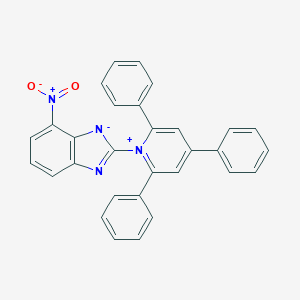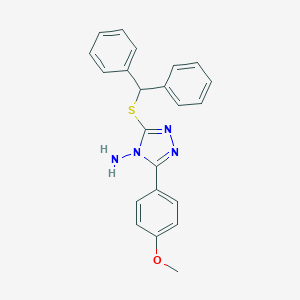![molecular formula C19H18BrN5OS B289570 (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate](/img/structure/B289570.png)
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for its unique properties and potential use in various areas of research. In
Applications De Recherche Scientifique
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate has potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been used in the study of protein-protein interactions and the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to have an effect on the immune system, specifically on the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate in lab experiments is its potential as a therapeutic agent. It has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Orientations Futures
There are several potential future directions for research involving (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate. One direction is the development of new therapeutic agents based on its unique properties. Another direction is the study of its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(E)-benzylideneamino]carbamimidothioate is a complex process that involves several steps. The first step involves the reaction of 4-bromo-2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N'-[(E)-benzylideneamino]carbamimidodithioic acid to form the desired product.
Propriétés
Formule moléculaire |
C19H18BrN5OS |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N//'-[(E)-benzylideneamino]carbamimidothioate |
InChI |
InChI=1S/C19H18BrN5OS/c1-24-16(17(20)18(26)25(24)15-10-6-3-7-11-15)13-27-19(21)23-22-12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H2,21,23)/b22-12+ |
Clé InChI |
IKDQCSKJWXSHPJ-WSDLNYQXSA-N |
SMILES isomérique |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N\N=C\C3=CC=CC=C3)/N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
SMILES canonique |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)

![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)
![1-[2-(4-nitro-1H-benzimidazol-2-yl)ethyl]pyridinium](/img/structure/B289497.png)







![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B289511.png)